N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group and a methoxyphenyl group attached to an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2,4-dimethoxyaniline and 2-methoxybenzoyl chloride.
Acylation Reaction: The 5-chloro-2,4-dimethoxyaniline undergoes an acylation reaction with 2-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.
Reaction Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide: Lacks the chloro substituent.
N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide: Lacks the methoxy group on the phenyl ring.
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acetamide: Has a methoxy group at a different position on the phenyl ring.
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-21-14-7-5-4-6-11(14)8-17(20)19-13-9-12(18)15(22-2)10-16(13)23-3/h4-7,9-10H,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCAYDNWRDLMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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